molecular formula C18H19N3O2S B2974057 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione CAS No. 901868-56-2

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

Cat. No. B2974057
CAS RN: 901868-56-2
M. Wt: 341.43
InChI Key: HNJQVYGVEBWXAZ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione, also known as DMPEAQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMPEAQ belongs to the quinazoline family of compounds and has a unique chemical structure that allows it to interact with biological systems in various ways.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives have been synthesized and evaluated for various pharmacological activities due to their significant basicity and luminescent properties. For instance, benzo[h]quinoline and benzo[h]quinazoline derivatives have been examined as fluorescent proton sponge analogues, displaying high basicity and luminescence in the visible region, distinguishing them from other compounds in their class (Pozharskii et al., 2016). These properties are crucial for applications in chemical sensing and molecular imaging.

Pharmacological Applications

Quinazoline derivatives have been explored for their antimalarial, cytotoxic, antimycobacterial, and antimicrobial activities. A notable study synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity and promising drug leads (Mizukawa et al., 2021). Furthermore, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinazoline, showed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003).

Biological and Analytical Applications

Quinazoline derivatives have also found applications in biological sensing. For example, a novel quinoline derivative-based two-photon fluorescent probe was developed for tracking superoxide anion in organisms with specific "turn-on" fluorescence response, demonstrating its potential for in vivo imaging of inflammatory response (Li et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione involves the reaction of 2-amino-5-methoxybenzoic acid with 2-phenylethylamine to form an amide intermediate. This intermediate is then cyclized with carbon disulfide and sodium hydroxide to form the desired product.", "Starting Materials": [ "2-amino-5-methoxybenzoic acid", "2-phenylethylamine", "carbon disulfide", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-amino-5-methoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.", "Step 2: Cyclize the amide intermediate with carbon disulfide and sodium hydroxide to form the desired product, 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione." ] }

CAS RN

901868-56-2

Product Name

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21-17(13)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21,24)

InChI Key

HNJQVYGVEBWXAZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=CC=C3)OC

solubility

not available

Origin of Product

United States

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